Cas no 2770533-89-4 ((9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate)

(9H-Fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate is a specialized carbamate derivative featuring both a fluorenylmethyl (Fmoc) protecting group and an ethynyl-functionalized cyclopentyl moiety. The Fmoc group is widely utilized in peptide synthesis due to its orthogonality and ease of removal under mild basic conditions, while the ethynyl substituent offers versatility for further functionalization via click chemistry or other alkyne-based reactions. This compound is particularly valuable in solid-phase synthesis and bioconjugation applications, where selective deprotection and controlled modification are required. Its structural design ensures compatibility with standard Fmoc-chemistry protocols while enabling subsequent derivatization, making it a useful intermediate in medicinal chemistry and materials science.
(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate structure
2770533-89-4 structure
Product name:(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate
CAS No:2770533-89-4
MF:C22H21NO2
Molecular Weight:331.407645940781
CID:5838568
PubChem ID:165994292

(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate 化学的及び物理的性質

名前と識別子

    • (9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate
    • EN300-7207252
    • 2770533-89-4
    • インチ: 1S/C22H21NO2/c1-2-15-11-12-16(13-15)23-22(24)25-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h1,3-10,15-16,21H,11-14H2,(H,23,24)
    • InChIKey: PVRSYNLQZPGMPH-UHFFFAOYSA-N
    • SMILES: O(C(NC1CCC(C#C)C1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 331.157228913g/mol
  • 同位素质量: 331.157228913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 513
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.3
  • トポロジー分子極性表面積: 38.3Ų

(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7207252-0.25g
(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate
2770533-89-4
0.25g
$1196.0 2023-07-06
Enamine
EN300-7207252-10.0g
(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate
2770533-89-4
10.0g
$5590.0 2023-07-06
Enamine
EN300-7207252-0.5g
(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate
2770533-89-4
0.5g
$1247.0 2023-07-06
Enamine
EN300-7207252-0.05g
(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate
2770533-89-4
0.05g
$1091.0 2023-07-06
Enamine
EN300-7207252-0.1g
(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate
2770533-89-4
0.1g
$1144.0 2023-07-06
Enamine
EN300-7207252-1.0g
(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate
2770533-89-4
1.0g
$1299.0 2023-07-06
Enamine
EN300-7207252-5.0g
(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate
2770533-89-4
5.0g
$3770.0 2023-07-06
Enamine
EN300-7207252-2.5g
(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate
2770533-89-4
2.5g
$2548.0 2023-07-06

(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate 関連文献

(9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamateに関する追加情報

Comprehensive Overview of (9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate (CAS No. 2770533-89-4)

The compound (9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate (CAS No. 2770533-89-4) is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry, peptide synthesis, and materials science. Its unique structure, featuring a fluorenylmethyl (Fmoc) protecting group and an ethynylcyclopentyl moiety, makes it a versatile intermediate for advanced research applications. This article delves into its properties, synthesis, and potential uses, while addressing common queries from researchers and industry professionals.

One of the most frequently searched topics related to CAS No. 2770533-89-4 is its role in solid-phase peptide synthesis (SPPS). The Fmoc group is widely recognized for its ability to protect amino acids during peptide assembly, and the incorporation of an ethynyl functionality opens doors to click chemistry applications. Researchers often inquire about the compound's stability, solubility, and compatibility with other reagents, which are critical for optimizing synthetic protocols.

In recent years, the demand for click chemistry-compatible building blocks has surged, driven by advancements in bioconjugation and drug discovery. The ethynylcyclopentyl segment in (9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate enables efficient azide-alkyne cycloaddition reactions, a cornerstone of modern bioorthogonal chemistry. This property aligns with the growing interest in targeted drug delivery systems and proteomics, where precise molecular labeling is essential.

Another hot topic is the compound's potential in polymer science. The Fmoc group's photolabile characteristics and the ethynyl group's reactivity make it a candidate for designing stimuli-responsive materials. Questions about its thermal stability and compatibility with polymerization techniques are common among material scientists exploring smart coatings and biodegradable polymers.

From a synthetic perspective, the preparation of CAS No. 2770533-89-4 involves multi-step organic transformations, often starting from 9-fluorenylmethanol and 3-ethynylcyclopentylamine. Researchers frequently search for optimized protocols to achieve high yields and purity, particularly for large-scale production. The compound's HPLC and NMR characterization data are also highly sought after for quality control purposes.

Environmental and safety considerations are increasingly important in chemical research. While (9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate is not classified as hazardous, proper handling guidelines—such as avoiding prolonged exposure and using personal protective equipment—are often discussed in forums and technical datasheets. These discussions reflect the broader trend toward green chemistry and sustainable lab practices.

In summary, CAS No. 2770533-89-4 represents a convergence of innovation in peptide chemistry, materials science, and bioconjugation. Its dual functionality as a protecting group and a click chemistry handle positions it as a valuable tool for researchers tackling challenges in drug development, nanotechnology, and beyond. As interest in these fields grows, so too will the demand for high-quality, well-characterized intermediates like this compound.

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